molecular formula C13H17ClN2O4S B2744575 2-chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide CAS No. 379255-34-2

2-chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide

Cat. No.: B2744575
CAS No.: 379255-34-2
M. Wt: 332.8
InChI Key: ONGVSUJVNCFZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloroacetamide group, a morpholine ring, and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide typically involves the acylation of imine derivatives. The process begins with the formation of Schiff bases, followed by chloroacetylation of the imines. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sodium hydroxide . The yields of the reaction can vary depending on the substituents on the aromatic ring, with yields ranging from 20% to 85% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. For example, in herbicidal applications, it inhibits the activity of enzymes involved in chlorophyll synthesis, leading to the death of weeds . The compound’s structure allows it to bind to the active sites of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Chloroacetamide Derivatives: Compounds with similar structures, such as other chloroacetamides, share some chemical properties and biological activities.

    Morpholine Derivatives: Compounds containing the morpholine ring, which may have similar pharmacological effects.

    Sulfonylphenyl Derivatives: Compounds with sulfonyl groups attached to phenyl rings, which can exhibit similar reactivity.

Uniqueness

2-chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a herbicide by inhibiting chlorophyll synthesis sets it apart from other similar compounds .

Properties

IUPAC Name

2-chloro-N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-10-2-3-11(8-12(10)15-13(17)9-14)21(18,19)16-4-6-20-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGVSUJVNCFZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.